REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]([C:11]2[C:16]([CH2:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[CH:20]=3)=[CH:15][CH:14]=[CH:13][N:12]=2)=O)[CH2:5][CH2:4]1.FC(F)(F)S(O)(=O)=O>>[Cl:25][C:21]1[CH:22]=[CH:23][C:24]2[C:9](=[C:6]3[CH2:7][CH2:8][N:3]([CH3:2])[CH2:4][CH2:5]3)[C:11]3=[N:12][CH:13]=[CH:14][CH:15]=[C:16]3[CH2:17][CH2:18][C:19]=2[CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CCC(CC1)C(=O)C1=NC=CC=C1CCC1=CC(=CC=C1)Cl
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Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooled reaction
|
Type
|
CUSTOM
|
Details
|
is quenched with ice-water
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Type
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EXTRACTION
|
Details
|
The product is extracted into methylene chloride, which
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure to about 1 liter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
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EXTRACTION
|
Details
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The product is extracted into 1N hydrochloric acid, which
|
Type
|
ADDITION
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Details
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is treated with 30 g of Darco
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into methylene chloride, which
|
Type
|
CUSTOM
|
Details
|
is removed under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in hot hexane
|
Type
|
FILTRATION
|
Details
|
which is filtered
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to a residual beige powder
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCN(CC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |